

Unveiling the Nucleus: A Technical Guide to Tellurium-128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium-128 (128 Te) is a naturally occurring isotope of the metalloid tellurium. While chemically indistinguishable from other tellurium isotopes, its nuclear properties are of significant interest to the scientific community, particularly in the fields of nuclear physics and geochemistry. This technical guide provides a comprehensive overview of the nuclear structure and properties of **Tellurium-128**, with a focus on its unique decay characteristics and the sophisticated experimental methodologies employed to study them. For professionals in drug development, this document will also clarify the landscape of radioisotope applications and the specific context of tellurium compounds in medicine.

Fundamental Nuclear Properties of Tellurium-128

Tellurium-128 is one of the eight naturally occurring isotopes of tellurium and is notable for its remarkable stability, despite being radioactive.[1] It possesses one of the longest known half-lives of any radionuclide.[2] The fundamental properties of the ¹²⁸Te nucleus are summarized in the table below.

Property	Value
Atomic Number (Z)	52
Mass Number (A)	128
Neutron Number (N)	76
Isotopic Mass	127.904461(6) u
Nuclear Spin and Parity (J [^] π)	0+
Natural Abundance	31.74(8)%
Decay Mode	Double Beta Decay $(\beta^-\beta^-)$
Half-Life (T1/2)	2.2 x 10 ²⁴ years
Daughter Isotope	Xenon-128 (128 Xe)
Q-value for Double Beta Decay	866.7 ± 0.7 keV

The Phenomenon of Double Beta Decay

The primary mode of decay for **Tellurium-128** is two-neutrino double beta decay $(2\nu\beta\beta)$, an exceedingly rare nuclear process.[2] In this decay, two neutrons within the nucleus are simultaneously converted into two protons, resulting in the emission of two electrons and two electron antineutrinos.[2] This process allows the nucleus to move towards a more stable proton-to-neutron ratio when a single beta decay is energetically forbidden.[2]

The decay can be represented as:

$$^{128}\text{Te} \rightarrow ^{128}\text{Xe} + 2\text{e}^- + 2\overline{\nu}_{\text{e}}$$

A hypothetical, and even rarer, form of this decay is neutrinoless double beta decay ($0\nu\beta\beta$), where no neutrinos are emitted. The observation of $0\nu\beta\beta$ would have profound implications for particle physics, as it would demonstrate that neutrinos are their own antiparticles (Majorana particles) and would provide information on the absolute neutrino mass scale.[3] Experiments studying ¹²⁸Te are therefore also searching for this elusive decay.

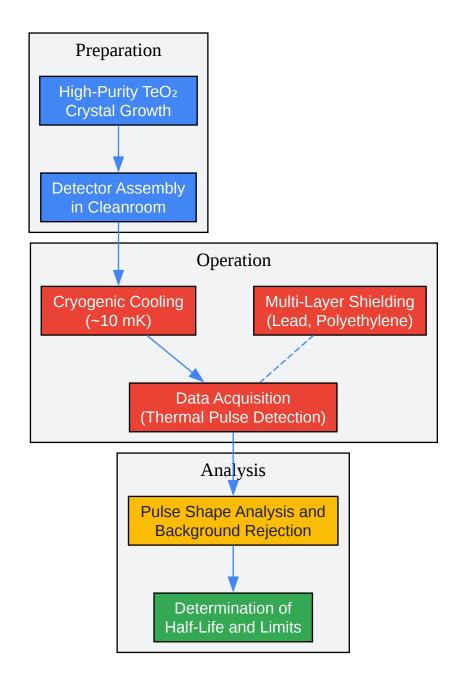
Click to download full resolution via product page

Figure 1: Two-neutrino double beta decay of **Tellurium-128**.

Experimental Protocols for Detecting Double Beta Decay

The extremely long half-life of **Tellurium-128** makes the direct observation of its decay a significant experimental challenge. Sophisticated experiments are required to shield against background radiation and to detect the very infrequent decay events. Two leading experiments in this field are the Cryogenic Underground Observatory for Rare Events (CUORE) and the Neutrino Ettore Majorana Observatory (NEMO-3).

The CUORE Experiment



The CUORE experiment, located at the Gran Sasso National Laboratory in Italy, utilizes an array of tellurium dioxide (TeO₂) crystals as both the source of the decay and the detectors.[4] This approach is known as a calorimetric method.

Experimental Workflow:

- Crystal Growth and Preparation: High-purity TeO₂ crystals are grown with strict control over radioactive contamination.[4]
- Detector Assembly: The crystals are assembled into towers within a cleanroom environment to minimize exposure to dust and other contaminants.[4]
- Cryogenic Cooling: The entire detector array is housed in a powerful dilution refrigerator and cooled to temperatures near absolute zero (approximately 10 millikelvin).[5] This extreme cooling is necessary to reduce thermal noise and allow the detection of the minute energy deposition from a decay event.
- Shielding: The experiment is heavily shielded to protect it from external radiation sources. This includes a 73-ton octagonal shield of lead and borated polyethylene, as well as an inner shield of ancient Roman lead, which has a very low level of radioactivity.[4] The deep underground location of the laboratory provides a natural shield against cosmic rays.[6]
- Data Acquisition: When a decay occurs within a crystal, the deposited energy causes a tiny rise in temperature. This temperature change is measured by a sensitive thermometer attached to the crystal, which converts the thermal signal into an electrical pulse.[7] The data acquisition system digitizes and records these pulses for analysis.[8]
- Data Analysis: Sophisticated algorithms are used to analyze the recorded pulses to identify
 the characteristic signature of a double beta decay event and to distinguish it from
 background events.[8]

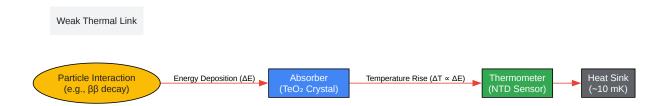

Click to download full resolution via product page

Figure 2: Experimental workflow of the CUORE experiment.

Detector Principle: The Bolometer

The detectors in CUORE are a type of low-temperature calorimeter known as a bolometer. A bolometer operates by measuring the energy of incident particles as a change in temperature.

Click to download full resolution via product page

Figure 3: Principle of a bolometric detector used in CUORE.

The NEMO-3 Experiment

The NEMO-3 experiment, which operated in the Modane Underground Laboratory in France, used a different technique. It employed a tracking detector and a calorimeter to reconstruct the trajectories and measure the energies of the two electrons emitted in the decay.[9]

- Source Foils: Thin foils of various isotopes, including ¹³⁰Te (which also allows for the study of ¹²⁸Te due to its natural abundance), were surrounded by a tracking volume.[9]
- Tracking Detector: The tracking chamber consisted of drift cells that allowed for the threedimensional reconstruction of the electron tracks.[10]
- Calorimeter: The calorimeter was made of plastic scintillator blocks coupled to photomultiplier tubes to measure the energy of the electrons.[10]
- Background Reduction: The ability to reconstruct the individual electron tracks and their point of origin in the source foil provided a powerful tool for rejecting background events.[9][11]

Tellurium-128 in the Context of Drug Development

The audience for this guide includes professionals in drug development, for whom the application of radioisotopes is a key area of interest. It is important to note that **Tellurium-128** has no direct applications in drug development. The primary reasons for this are its extremely long half-life and the low energy of its decay products.

Foundational & Exploratory

Radioisotopes used in pharmaceutical research and clinical applications typically have much shorter half-lives (from hours to days) and emit radiation that is readily detectable and can be used for imaging (e.g., gamma rays for SPECT or positrons for PET) or for therapeutic purposes (e.g., alpha or beta particles with sufficient energy to be cytotoxic).

However, the broader context of tellurium and its compounds in medicine is an active area of research.

- Toxicity: Tellurium compounds can be toxic, with the level of toxicity depending on the chemical form and dose.[1][12] Chronic exposure can affect the kidney, liver, and nervous system.[1]
- Therapeutic Potential: Despite its toxicity, certain tellurium compounds have shown promise
 as antimicrobial and anti-cancer agents.[1][13] For example, the synthetic tellurium
 compound AS101 has been investigated for its immunomodulatory and anti-cancer
 properties.[13] Some organotellurium compounds also exhibit antioxidant properties.[14]
- Nano-Tellurium: Nanoparticles of tellurium are being explored for various applications, including as antibacterial agents and in drug delivery systems, though this research is still in its early stages.[1]

It is the chemical and biological properties of tellurium compounds, rather than the nuclear properties of a specific isotope like ¹²⁸Te, that are relevant to the field of drug development.

Conclusion

Tellurium-128 is a fascinating nucleus whose extreme stability provides a unique window into the fundamental processes of nuclear decay. The study of its double beta decay pushes the boundaries of experimental physics, requiring incredibly sensitive detectors and ultra-low background environments. While the properties of ¹²⁸Te do not lend themselves to applications in drug development, the broader investigation of tellurium's biological activity highlights the diverse and sometimes unexpected intersections of chemistry, physics, and medicine. The ongoing and future generations of double beta decay experiments will continue to refine our understanding of the universe's fundamental constituents and symmetries, with **Tellurium-128** playing a key role in this quest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tellurium and Nano-Tellurium: Medicine or Poison? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double beta decay Wikipedia [en.wikipedia.org]
- 3. Neutrinoless double beta decay Wikipedia [en.wikipedia.org]
- 4. CUORE Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Understanding the Origin of Matter with the CUORE Experiment | Department of Energy [energy.gov]
- 7. cuoreexperiment.org [cuoreexperiment.org]
- 8. End-to-End Data Analysis Methods for the CUORE Experiment [arxiv.org]
- 9. NEMO 3: the goals, results and legacy CERN Courier [cerncourier.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. [nucl-ex/0302022] Possible background reductions in double beta decay experiments [arxiv.org]
- 12. Tellurium and Nano-Tellurium: Medicine or Poison? PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulating tellurium compounds as anti-cancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Nucleus: A Technical Guide to Tellurium-128]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263586#nuclear-structure-and-properties-oftellurium-128]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com